1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene
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Overview
Description
1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a propoxy group attached to a benzene ring, with a prop-2-enylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key reactions:
Etherification: The initial step involves the formation of the ethoxy group on the benzene ring. This can be achieved by reacting phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The next step involves the introduction of the propoxy group. This can be done by reacting the ethoxybenzene with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride.
Phenoxy Substitution: Finally, the prop-2-enylphenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with 2-prop-2-enylphenol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as palladium or nickel may be employed to facilitate the reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions.
Comparison with Similar Compounds
1-Ethoxy-4-methylbenzene: Similar in structure but lacks the propoxy and prop-2-enylphenoxy groups.
1-Ethoxy-2-propanol: Contains an ethoxy group but differs in the overall structure and functional groups.
1-Ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene is unique due to the presence of both ethoxy and propoxy groups, along with the prop-2-enylphenoxy substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethoxy-4-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-8-17-9-5-6-10-20(17)23-16-7-15-22-19-13-11-18(12-14-19)21-4-2/h3,5-6,9-14H,1,4,7-8,15-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPTGZJCKNFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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